Apigeninidin structure and synthesis pathway
Apigeninidin structure and synthesis pathway
An In-Depth Technical Guide to the Structure and Synthesis of Apigeninidin
Abstract
Apigeninidin (5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium) is a vibrant orange-red flavonoid notable for its classification as a 3-deoxyanthocyanidin. This structural feature—the absence of a hydroxyl group at the C-3 position of its heterocyclic C-ring—confers enhanced stability compared to common anthocyanidins, making it a compound of significant interest for applications ranging from natural colorants to pharmaceutical development.[1] Found prominently in plants like sorghum, apigeninidin also functions as a phytoalexin, playing a crucial role in plant defense mechanisms.[2][3] This guide provides a comprehensive technical overview of apigeninidin, detailing its unique chemical structure, elucidating its specialized biosynthetic pathway in plants, and outlining a classical chemical synthesis route. It is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this important natural product.
The Chemical Identity of Apigeninidin
Classification and Significance
Apigeninidin is a member of the flavonoid family, a diverse group of polyphenolic secondary metabolites. Its defining characteristic is its identity as a 3-deoxyanthocyanidin .[1][3][4] Unlike more common anthocyanidins such as cyanidin or pelargonidin, apigeninidin lacks a hydroxyl substituent at the C-3 position. This seemingly minor structural modification has profound implications for its chemical properties:
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Enhanced Stability: The absence of the C3-OH group makes the flavylium cation less susceptible to nucleophilic attack by water, which typically leads to the formation of colorless hemiketal and chalcone forms. This results in greater color stability over a wider pH range.[1]
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Unique Biological Activity: As a phytoalexin, apigeninidin synthesis is often induced in response to pathogen attack or environmental stress, where it exhibits potent antifungal and antibiotic properties.[2][]
Core Structure and Nomenclature
The structure of apigeninidin is based on the flavylium (2-phenylchromenylium) cation. It consists of three rings:
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A-Ring: A benzene ring with hydroxyl groups at positions C-5 and C-7.
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B-Ring: A 4-hydroxyphenyl group attached to the C-ring at position C-2.
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C-Ring: A heterocyclic pyrylium ring that carries the positive charge.
The systematic IUPAC name for the compound, typically isolated as a chloride salt, is 2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride .[2]
Physicochemical Properties
The key properties of apigeninidin chloride are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride | [2] |
| Synonyms | Gesneridin, 3-desoxy Pelargonidin | [2][4] |
| CAS Number | 1151-98-0 | [2][3][] |
| Molecular Formula | C₁₅H₁₁ClO₄ | [2][] |
| Formula Weight | 290.7 g/mol | [2][] |
| Appearance | Crystalline solid | [2] |
| UV-Vis (λmax) | 246, 279, 328, 485 nm | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol (~1 mg/ml) | [2] |
The Biosynthetic Pathway in Planta
The biosynthesis of apigeninidin represents a critical divergence from the general flavonoid pathway that produces flavonols and common anthocyanins. The commitment to the 3-deoxy pathway is determined by the enzymatic machinery present at the flavanone branch point.
Precursor Synthesis: The Phenylpropanoid Pathway
Like all flavonoids, the synthesis begins with the amino acid L-phenylalanine. A series of enzymatic steps, collectively known as the general phenylpropanoid pathway, converts it into p-Coumaroyl-CoA. This activated intermediate serves as the primary building block for the B-ring and the C-ring's three carbon atoms.
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Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
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Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
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4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to form p-Coumaroyl-CoA.
Subsequently, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is then isomerized by Chalcone Isomerase (CHI) to yield the flavanone naringenin , a central intermediate.[6][7]
Figure 1: General phenylpropanoid pathway to the central flavanone intermediate, naringenin.
The 3-Deoxyanthocyanidin Branch Point
At the naringenin crossroads, the metabolic fate of the flavonoid skeleton is decided. The key determinant for apigeninidin synthesis is the relative activity of two competing enzymes: Flavanone 3-Hydroxylase (F3H) and Flavanone 4-Reductase (FNR).
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Standard Anthocyanin Pathway: In most plants, F3H hydroxylates naringenin at the C-3 position to form dihydrokaempferol. This dihydroflavonol is then processed by Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) to produce common 3-hydroxyanthocyanidins.[8][9]
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3-Deoxyanthocyanidin Pathway: In sorghum and other apigeninidin-producing species, F3H activity is either absent or significantly downregulated.[8][10] This allows an alternative enzyme, Flavanone 4-Reductase (FNR) , to act directly on naringenin. FNR reduces the carbonyl group at C-4, forming a flavan-4-ol.[10][11] This intermediate is then believed to be dehydrated and oxidized by an Anthocyanidin Synthase (ANS)-like enzyme to yield the stable apigeninidin flavylium cation.[10][12]
Figure 2: Divergent biosynthetic pathways from the naringenin intermediate.
Experimental Protocol: Isolation of Apigeninidin from Sorghum Leaf Sheaths
This protocol is based on methodologies for extracting 3-deoxyanthocyanidins from natural sources.[4][]
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Harvesting and Preparation: Collect leaf sheaths from a pigmented sorghum variety (e.g., Sorghum bicolor). Dry the material at 40°C for 48 hours and grind it into a fine powder.
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Extraction: Macerate 10 g of the powdered leaf sheaths in 100 mL of acidified methanol (1% HCl in methanol, v/v) for 24 hours at 4°C in the dark, with occasional agitation.
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Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature below 40°C until the methanol is removed.
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Purification by Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge (e.g., 5g) with 20 mL of methanol followed by 20 mL of acidified water (0.01% HCl).
-
Load the concentrated aqueous extract onto the cartridge.
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Wash the cartridge with 20 mL of acidified water to remove sugars and other polar impurities.
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Elute the pigments with 15 mL of acidified methanol (1% HCl in methanol, v/v).
-
-
Final Concentration and Analysis: Evaporate the methanol from the eluate to dryness under a stream of nitrogen. The resulting crude apigeninidin can be re-dissolved in a suitable solvent for analysis by HPLC-DAD (monitoring at ~480 nm) and LC-MS for identity confirmation (expected [M]⁺ m/z ≈ 255.06).
Chemical Synthesis Strategies
Total chemical synthesis provides a reliable route to high-purity apigeninidin and allows for the creation of structural analogs for drug discovery. A classical and effective approach is based on the Robinson-Pratt-Robinson flavylium salt synthesis.[13][14]
Retrosynthetic Analysis
The core strategy involves the acid-catalyzed condensation of a 2,4-dihydroxy-substituted benzaldehyde with a ketone containing an α-methylene group activated by a p-hydroxyphenyl moiety.
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Disconnect 1 (C4-C3 bond): The pyrylium ring is formed via a condensation/cyclization reaction. This leads back to two key precursors:
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Component A: A C6-C2 unit, specifically 4-hydroxyphenylacetone (or a similar p-hydroxyphenacyl derivative).
-
Component B: A C6-C1 unit, specifically 2,4-dihydroxybenzaldehyde.
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Experimental Protocol: Synthesis of Apigeninidin Chloride
This protocol is a representative example of the Robinson annulation method for flavylium salts.[13][15]
-
Precursor Preparation:
-
4-Hydroxyphenylacetone: This starting material can be synthesized via various established routes, such as the Friedel-Crafts acylation of anisole followed by demethylation and rearrangement, or purchased commercially.
-
2,4-Dihydroxybenzaldehyde: This is a commercially available starting material.
-
-
Condensation and Cyclization:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) and 4-hydroxyphenylacetone (1.1 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 20:1 ratio).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. The solution will typically develop a deep red-orange color.
-
-
Precipitation and Isolation:
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Pour the reaction mixture slowly into a vigorously stirred solution of ice-cold diethyl ether containing 2 M HCl.
-
The apigeninidin chloride will precipitate as a colored solid.
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Collect the precipitate by vacuum filtration.
-
-
Purification:
-
Wash the crude solid extensively with cold diethyl ether to remove unreacted starting materials and acetic acid.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/HCl or methanol/HCl, to yield purified apigeninidin chloride.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 3: Workflow for the acid-catalyzed chemical synthesis of apigeninidin.
Conclusion and Future Directions
Apigeninidin stands out within the vast flavonoid family due to its unique 3-deoxy structure, which imparts notable chemical stability and distinct biological functions. Its biosynthesis is a fascinating example of metabolic diversion, hinging on the competitive enzyme kinetics at the flavanone intermediate stage. While isolation from natural sources like sorghum remains a primary method of procurement, classical chemical synthesis offers a powerful alternative for producing high-purity material and exploring novel derivatives. Further research into the specific ANS-like enzymes in the biosynthetic pathway and the development of more efficient, scalable synthetic routes will be critical for unlocking the full therapeutic and industrial potential of this remarkable molecule.
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